2-Amino-5-Aminomethylphenol-Dihydrochlorid

Übersicht

Beschreibung

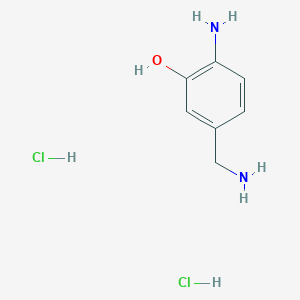

2-Amino-5-aminomethyl-phenol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-aminomethyl-phenol dihydrochloride is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: Employed in biochemical assays and as a probe in molecular biology studies.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the manufacture of specialty chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-aminomethyl-phenol dihydrochloride typically involves the reaction of 2-Amino-5-aminomethyl-phenol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:

- Dissolving 2-Amino-5-aminomethyl-phenol in a suitable solvent.

- Adding hydrochloric acid to the solution.

- Stirring the mixture at a specific temperature until the reaction is complete.

- Isolating the product by filtration and drying .

Industrial Production Methods

In industrial settings, the production of 2-Amino-5-aminomethyl-phenol dihydrochloride follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-aminomethyl-phenol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, acylating agents.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenol derivatives .

Wirkmechanismus

The mechanism of action of 2-Amino-5-aminomethyl-phenol dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-5-methylphenol:

4-Amino-3-hydroxytoluene: Another structurally related compound with different substitution patterns.

Uniqueness

2-Amino-5-aminomethyl-phenol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry .

Biologische Aktivität

Overview

2-Amino-5-aminomethyl-phenol dihydrochloride, with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol, is a compound that exhibits significant biological activity due to its unique chemical structure. This compound is of interest in various fields, including medicinal chemistry, biochemistry, and molecular biology, due to its potential therapeutic properties and its role as a reagent in biochemical assays.

The compound is synthesized by reacting 2-Amino-5-aminomethyl-phenol with hydrochloric acid. The process involves dissolving the phenolic compound in a solvent, adding hydrochloric acid, and stirring under controlled conditions until the dihydrochloride salt is formed.

The biological activity of 2-Amino-5-aminomethyl-phenol dihydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as an inhibitor or activator of various enzymes and receptors, thereby influencing critical biochemical pathways. The exact mechanisms depend on the context of its application but generally involve modulation of enzyme activity or receptor binding.

Antimicrobial Properties

Research indicates that 2-Amino-5-aminomethyl-phenol dihydrochloride may possess antimicrobial activity. Studies have shown that compounds with similar structures exhibit significant effects against a range of pathogens, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Similar compounds have been investigated for their ability to modulate inflammatory pathways, which could make 2-Amino-5-aminomethyl-phenol dihydrochloride a candidate for therapeutic development in inflammatory diseases.

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of various phenolic compounds against bacterial strains, revealing that derivatives similar to 2-Amino-5-aminomethyl-phenol dihydrochloride demonstrated notable antibacterial activity.

- Inhibition of Enzymatic Activity : In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could be harnessed for therapeutic purposes in metabolic disorders .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-amino-5-(aminomethyl)phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-4-5-1-2-6(9)7(10)3-5;;/h1-3,10H,4,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKWIPZKVSJKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.